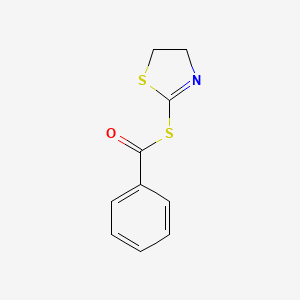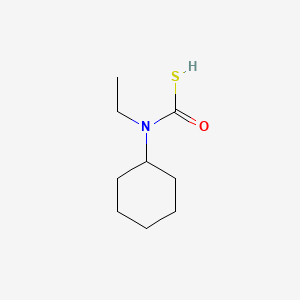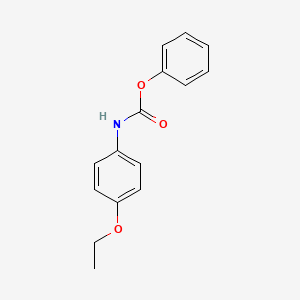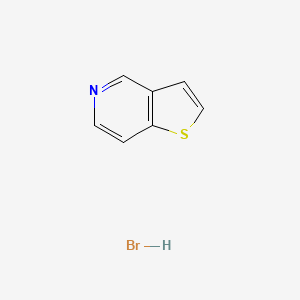
Thieno(3,2-c)pyridine, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-c]pyridine bromohydrate: is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[3,2-c]pyridine bromohydrate, which includes a fused thiophene and pyridine ring, makes it a valuable compound in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine bromohydrate typically involves the reaction of substituted thiophene derivatives with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under basic conditions . Another approach involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide to form the thieno[3,2-c]pyridine intermediate, which is then reacted with bromine to yield the bromohydrate derivative .
Industrial Production Methods: Industrial production of thieno[3,2-c]pyridine bromohydrate often employs large-scale synthesis techniques, including multicomponent reactions and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-c]pyridine bromohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Thieno[3,2-c]pyridine derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thieno[3,2-c]pyridine bromohydrate is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, thieno[3,2-c]pyridine bromohydrate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: The compound is being investigated for its therapeutic potential in treating cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: Thieno[3,2-c]pyridine bromohydrate is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential in creating new materials with unique properties .
Wirkmechanismus
Thieno[3,2-c]pyridine bromohydrate exerts its effects by interacting with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine atom enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyridine: Another member of the thienopyridine family, known for its anticancer and antiviral activities.
Thieno[3,4-b]pyridine: Exhibits similar biological activities but differs in its structural arrangement.
Thieno[2,3-c]pyridine: Used in kinase inhibition and drug discovery.
Uniqueness: Thieno[3,2-c]pyridine bromohydrate stands out due to its unique bromine substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
65402-59-7 |
|---|---|
Molekularformel |
C7H6BrNS |
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
thieno[3,2-c]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
InChI-Schlüssel |
MCTACWAHUNRESA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


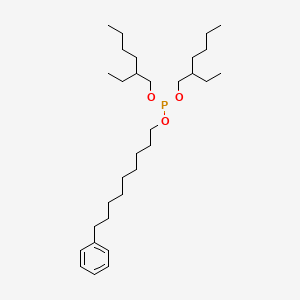
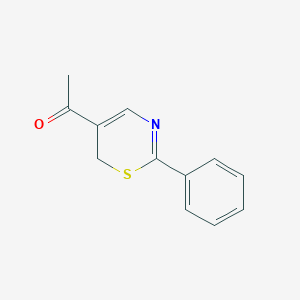
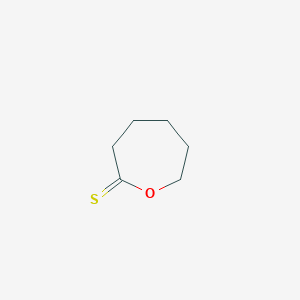
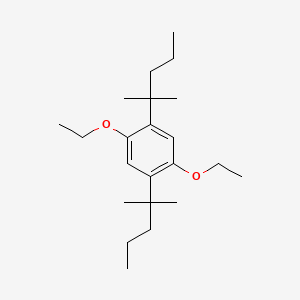
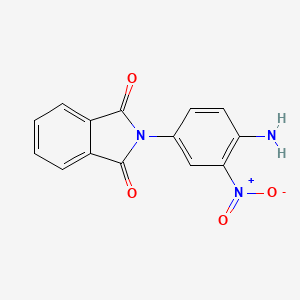
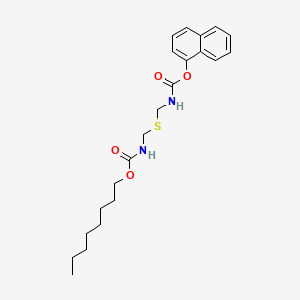
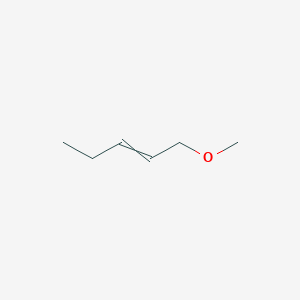
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
